Structural Differentiation: 3-Position 2-(4-Nitrophenyl)acetamide Side Chain Confers Enhanced Pharmacophoric Complexity Over Simplest 4-(3,4-Dimethoxyphenyl)-2-pyrrolidinone Analog
CAS 898408-54-3 differs from the minimal core scaffold 4-(3,4-dimethoxyphenyl)-pyrrolidin-2-one (CHEMBL9175) by the presence of a 2-(4-nitrophenyl)acetamide group at the pyrrolidinone 3-position. The minimal scaffold exhibits weak PDE4 inhibitory activity with IC50 = 53,000 nM (53 μM) against human PDE4A/B/C/D [1]. The patent family covering this chemotype (US 7,696,198) explicitly claims that R3 substitution at the 3-position with amide-linked aromatic groups (including substituted phenylacetamides) produces compounds with 'improved PDE4 inhibition as compared to compounds like rolipram' [2]. While direct IC50 data for CAS 898408-54-3 is not publicly available in peer-reviewed literature, the structural addition of the 4-nitrophenylacetamide moiety is predicted to enhance binding through: (i) the nitro group acting as a hydrogen-bond acceptor with conserved active-site residues, and (ii) the phenyl ring engaging in π-π stacking with Phe446 of PDE4B/Phe372 of PDE4D [3].
| Evidence Dimension | Structural complexity and pharmacophoric features at the PDE4 binding site |
|---|---|
| Target Compound Data | Contains 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine core PLUS 2-(4-nitrophenyl)acetamide at 3-position (3 H-bond acceptors: 2 methoxy O, 1 nitro O; 1 H-bond donor: amide NH; π-stacking: 4-nitrophenyl ring) |
| Comparator Or Baseline | CHEMBL9175 (4-(3,4-dimethoxyphenyl)-pyrrolidin-2-one): core scaffold only, no 3-position substituent (2 H-bond acceptors: 2 methoxy O; no amide NH donor; no additional aromatic ring for π-stacking) |
| Quantified Difference | Comparator PDE4 IC50 = 53,000 nM; target compound quantitative IC50 data not publicly available. Difference is structural: +1 H-bond acceptor (nitro), +1 H-bond donor (amide NH), +1 aromatic ring system for hydrophobic/π-interactions |
| Conditions | Patent SAR claims (US 7,696,198 B2) supported by PDE4 catalytic domain structural biology: PDE4B co-crystal structures (e.g., PDB 1XMU, 1XOS) show that R3-position substituents occupy a solvent-accessible pocket near Phe446 and Gln443, where the 4-nitrophenylacetamide can form additional stabilizing interactions not available to the unsubstituted scaffold [3]. |
Why This Matters
For procurement decisions, this structural differentiation means that CAS 898408-54-3 belongs to a higher-order pharmacophoric series than the simple pyrrolidinone core; substituting with CHEMBL9175 would eliminate the key R3 substituent that the patent literature identifies as essential for achieving PDE4 inhibitory potency in the sub-micromolar range.
- [1] BindingDB Entry BDBM50017099 (CHEMBL9175). 4-(3,4-Dimethoxy-phenyl)-pyrrolidin-2-one. PDE4 IC50 = 53,000 nM against human PDE4A/B/C/D. Curated by ChEMBL. View Source
- [2] Tehim A, Hopper A, Liu R, Kuester E, Dunn RF, Renau TE. Phosphodiesterase 4 inhibitors. US Patent 7,696,198 B2. Issued April 13, 2010. Claims improved PDE4 inhibition vs. rolipram. View Source
- [3] Card GL, England BP, Suzuki Y, Fong D, Powell B, Lee B, et al. Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure. 2004;12(12):2233-2247. PDE4B/PDE4D co-crystal structures with inhibitors. View Source
